
3,3,5-Trimethylazepane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,5-Trimethylazepane hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethylazepane hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3,5-trimethylcyclohexanone with ammonia or an amine, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. The use of automated reactors and purification systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3,3,5-Trimethylazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted azepane derivatives.
科学的研究の応用
3,3,5-Trimethylazepane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of nitrogen-containing heterocycles with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3,3,5-Trimethylazepane hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the azepane ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research.
類似化合物との比較
Similar Compounds
3,3,5-Trimethylcyclohexanone: A precursor in the synthesis of 3,3,5-Trimethylazepane hydrochloride.
3,3,5-Trimethylcyclohexanol: Another related compound with different functional groups.
Azepane: The parent compound of the azepane class, lacking the methyl substitutions.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups on the azepane ring can affect its steric and electronic properties, making it distinct from other azepane derivatives.
特性
分子式 |
C9H20ClN |
|---|---|
分子量 |
177.71 g/mol |
IUPAC名 |
3,3,5-trimethylazepane;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-8-4-5-10-7-9(2,3)6-8;/h8,10H,4-7H2,1-3H3;1H |
InChIキー |
UOHGIYZHVCGVJW-UHFFFAOYSA-N |
正規SMILES |
CC1CCNCC(C1)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


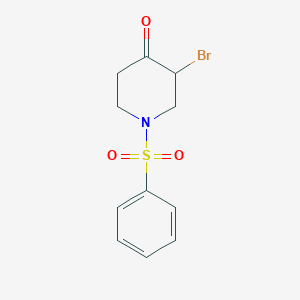
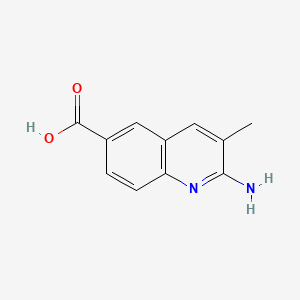
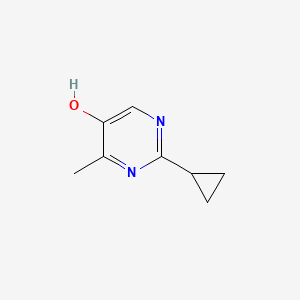

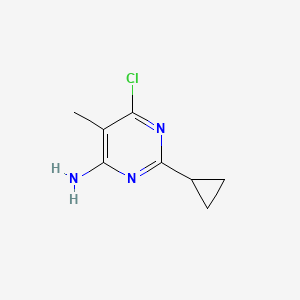


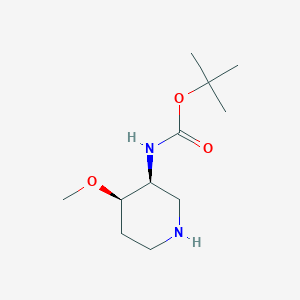
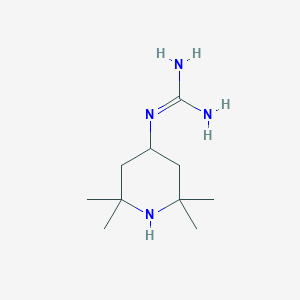
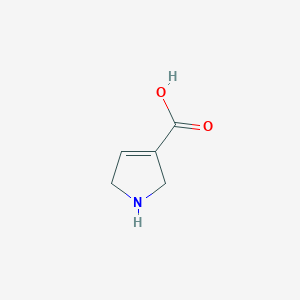
![4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol](/img/structure/B11765808.png)
![2-(Ethylthio)-1H-benzo[d]imidazol-5-amine](/img/structure/B11765811.png)
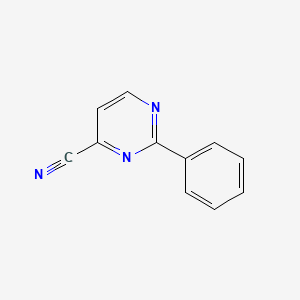
![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B11765820.png)
